

Theoretical properties of tridecane-1,13-diamine computed descriptors

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An In-depth Technical Guide to the Theoretical Properties and Computed Descriptors of **Tridecane-1,13-diamine**

Introduction

Tridecane-1,13-diamine is a long-chain aliphatic diamine with the chemical formula C13H30N2.[1] As with many long-chain diamines, its properties are of interest in various fields, including polymer chemistry, materials science, and as a potential linker molecule in drug development. This technical guide provides a summary of the key theoretical and computed physicochemical properties of **tridecane-1,13-diamine**, offering a foundation for researchers, scientists, and professionals in drug development. The data presented herein is derived from computational chemistry models, which are essential tools for predicting molecular behavior and guiding experimental design.

Computed Descriptors

The following table summarizes the key computed molecular descriptors for **tridecane-1,13-diamine**. These descriptors are crucial for predicting the molecule's behavior in various chemical and biological systems.



Property	Value	Reference
Molecular Formula	C13H30N2	Computed by PubChem 2.2[1]
Molecular Weight	214.39 g/mol	Computed by PubChem 2.2[1]
Exact Mass	214.240898965 Da	Computed by PubChem 2.2[1]
Monoisotopic Mass	214.240898965 Da	Computed by PubChem 2.2[1]
XLogP3-AA (Lipophilicity)	3.6	Computed by XLogP3 3.0[1]
Hydrogen Bond Donor Count	2	Computed by Cactvs 3.4.8.24[1]
Hydrogen Bond Acceptor Count	2	Computed by Cactvs 3.4.8.24[1]
Rotatable Bond Count	12	Computed by Cactvs 3.4.8.24[1]
Topological Polar Surface Area (TPSA)	52 Ų	Computed by Cactvs 3.4.8.24[1]
Heavy Atom Count	15	Computed by PubChem[1]
Formal Charge	0	Computed by PubChem[1]
Complexity	92.7	Computed by Cactvs 3.4.8.24[1]

Methodologies for Computed Descriptors

The theoretical descriptors presented in this guide are obtained through computational methods rather than direct experimental measurement. These in silico techniques provide valuable insights into the physicochemical properties of molecules. The methodologies used for the descriptors of **tridecane-1,13-diamine** are as follows:

 PubChem (Version 2.2): This computational engine was used to determine the fundamental properties of the molecule, including its molecular formula, molecular weight, exact mass, and monoisotopic mass. These calculations are based on the elemental composition and isotopic distribution of the molecule's constituent atoms.[1]

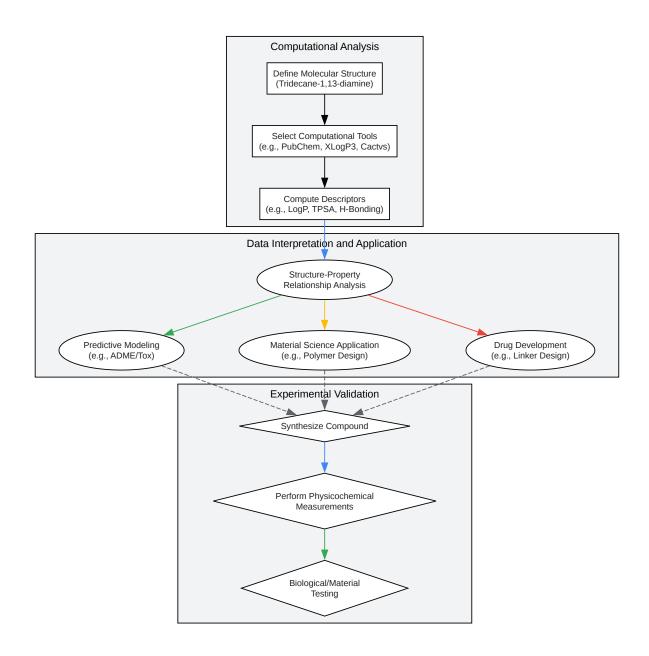


- XLogP3 (Version 3.0): This is an atomistic method for calculating the octanol/water partition coefficient (logP), which is a measure of a molecule's lipophilicity.[1] XLogP3 predicts logP based on the molecule's structure by summing the contributions of its constituent atoms and correction factors for intramolecular interactions. A value of 3.6 for tridecane-1,13-diamine suggests a moderate level of lipophilicity.
- Cactvs (Version 3.4.8.24): This comprehensive chemical information toolkit was employed to calculate several key descriptors.[1]
 - Hydrogen Bond Donor and Acceptor Count: These are determined by identifying the number of N-H (donors) and N (acceptors) groups in the molecule. Tridecane-1,13diamine has two primary amine groups, each with two hydrogen atoms, but the software counts the number of groups capable of donating, hence two donors. The two nitrogen atoms act as hydrogen bond acceptors.
 - Rotatable Bond Count: This is the number of bonds that allow free rotation around them.
 For tridecane-1,13-diamine, this is primarily the single bonds in the long carbon chain.
 - Topological Polar Surface Area (TPSA): This is calculated by summing the surface contributions of all polar atoms (in this case, the nitrogen atoms of the amine groups).
 TPSA is a good predictor of a molecule's ability to permeate cell membranes.
 - Complexity: This is a measure of the intricacy of a molecule's structure, calculated using the Bertz/Hendrickson/Ihlenfeldt formula.

Logical Workflow for Utilizing Computed Descriptors

The following diagram illustrates a typical workflow for the computation and application of theoretical molecular descriptors in a research and development context.





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Caption: Workflow for the computation and application of theoretical molecular descriptors.

Conclusion



The computed descriptors for **tridecane-1,13-diamine** provide a valuable starting point for understanding its potential applications. The moderate lipophilicity, coupled with the presence of two primary amine groups capable of hydrogen bonding, suggests a molecule with amphiphilic properties. These characteristics are desirable in applications such as surfactants, corrosion inhibitors, and as building blocks for polyamides and other polymers. In the context of drug development, its long, flexible chain and terminal functional groups make it a candidate for use as a linker in molecules such as PROTACs (PROteolysis TArgeting Chimeras). The theoretical data presented in this guide serves as a critical resource for further in silico modeling and for the design of subsequent experimental studies.

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References

- 1. Tridecane-1,13-diamine | C13H30N2 | CID 19854993 PubChem [pubchem.ncbi.nlm.nih.gov]
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